3,7-Dibromopyrazolo[1,5-a]pyridine
Description
Historical Context and Evolution of Pyrazolo[1,5-a]pyridine (B1195680) Research
The study of pyrazolo[1,5-a]pyridines dates back to the mid-20th century, with early investigations focusing on their fundamental synthesis and chemical properties. These initial explorations laid the groundwork for what would become a burgeoning field of research. Over the decades, the scientific community has witnessed a significant evolution, moving from basic synthesis to the intricate design of complex molecules with specific biological targets. The development of new synthetic methodologies, including multicomponent reactions and transition metal-catalyzed cross-couplings, has dramatically expanded the accessible chemical space of pyrazolo[1,5-a]pyridine derivatives.
Significance of Pyrazolo[1,5-a]pyridine Scaffolds in Advanced Organic Synthesis and Heterocyclic Chemistry
The pyrazolo[1,5-a]pyridine core is a valuable scaffold in advanced organic synthesis due to its unique electronic properties and multiple sites for functionalization. The fusion of an electron-rich pyrazole (B372694) ring with an electron-deficient pyridine (B92270) ring creates a unique reactivity profile, allowing for selective chemical modifications. This versatility makes it an attractive building block for the construction of more complex molecular architectures. In heterocyclic chemistry, the study of pyrazolo[1,5-a]pyridines contributes to a deeper understanding of the structure-property relationships in fused N-heterocyclic systems. nih.gov
The significance of this scaffold is further underscored by its presence in a variety of biologically active molecules. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov This has cemented the pyrazolo[1,5-a]pyridine framework as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets.
Overview of Brominated Pyrazolo[1,5-a]pyridine Derivatives in Academic Research
Brominated heterocyclic compounds are highly valuable intermediates in organic synthesis, primarily due to their utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules from a common brominated precursor.
In the context of pyrazolo[1,5-a]pyridines, brominated derivatives serve as key building blocks for the synthesis of libraries of compounds for drug discovery and materials science applications. The bromine atoms can be selectively replaced with various functional groups, allowing for the fine-tuning of the molecule's steric and electronic properties.
While specific research focusing exclusively on 3,7-Dibromopyrazolo[1,5-a]pyridine is limited in the public domain, the synthesis and reactivity of other dibrominated isomers have been reported. For instance, the bromination of the parent pyrazolo[1,5-a]pyrimidine has been shown to yield 3-bromo and 3,6-dibromo species. researchgate.net Furthermore, the synthesis of ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate and its subsequent regioselective Suzuki-Miyaura reactions have been described in detail, highlighting the differential reactivity of the bromine atoms at various positions. bohrium.com These studies provide a strong indication of the synthetic accessibility and utility of dibrominated pyrazolo[1,5-a]pyridines as versatile intermediates. The reactivity of the bromine atoms in this compound would be expected to be influenced by the electronic environment of the fused ring system, potentially allowing for selective functionalization at either the 3- or 7-position under carefully controlled reaction conditions.
The electrophilic substitution reactions, such as bromination, on the pyrazolo[1,5-a]pyrimidine core are influenced by the reaction conditions. researchgate.net For example, the nitration of the parent system can be directed to either the 3- or 6-position depending on the nitrating agent used. researchgate.net This suggests that the synthesis of specific brominated isomers, including the 3,7-dibromo derivative, could likely be achieved through careful selection of brominating agents and reaction parameters.
The table below summarizes some of the brominated pyrazolo[1,5-a]pyridine derivatives and related compounds that have been reported in the literature, illustrating the importance of this class of compounds in synthetic chemistry.
| Compound Name | Reported Application/Reaction |
| 3-Bromopyrazolo[1,5-a]pyrimidine | Product of bromination of pyrazolo[1,5-a]pyrimidine researchgate.net |
| 3,6-Dibromopyrazolo[1,5-a]pyrimidine | Product of bromination of pyrazolo[1,5-a]pyrimidine researchgate.net |
| Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Intermediate for regioselective Suzuki-Miyaura reactions bohrium.com |
| 7-(4-Bromophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | Characterized intermediate in synthesis of larger molecules |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dibromopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-4-10-11-6(5)2-1-3-7(11)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPDTNVNOQRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,7 Dibromopyrazolo 1,5 a Pyridine and Its Derivatives
Strategies for Regioselective Dibromination of the Pyrazolo[1,5-a]pyridine (B1195680) Core
The introduction of bromine atoms at specific positions of the pyrazolo[1,5-a]pyridine core is a key synthetic challenge. Regioselectivity is paramount to ensure the desired isomer is obtained.
Direct Halogenation Approaches and Challenges for Selective Dibromination
Direct halogenation of the pyrazolo[1,5-a]pyridine scaffold presents a straightforward approach to obtaining brominated derivatives. However, controlling the regioselectivity to achieve specific dibromination at the 3- and 7-positions is a significant challenge.
One common method for direct halogenation involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS). nih.govnih.gov While effective for introducing halogen atoms, these reagents can lead to a mixture of mono- and di-halogenated products, and controlling the position of substitution can be difficult. researchgate.net For instance, the reaction of pyrazolo[1,5-a]pyrimidines with NBS can result in dibrominated products. researchgate.net
The use of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in the presence of potassium bromide (KBr) offers a milder and more environmentally friendly approach to regioselective bromination. nih.govrsc.org This method allows for the C3 bromination of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in high yields under aqueous and ambient conditions. rsc.org However, achieving selective dibromination at the 3- and 7-positions often requires careful optimization of reaction conditions and may still present challenges in preventing the formation of other isomers.
A study on the halogenation of pyrazolo[1,5-a]pyrimidines demonstrated that varying the ratio of the substrate to N-iodosuccinimide (NIS) could achieve selective mono- and di-iodination. researchgate.net A similar strategy could potentially be applied for dibromination using NBS, although the inherent reactivity of bromine may lead to different selectivity patterns.
Multi-Step Synthesis via Pre-functionalized Pyrazolo[1,5-a]pyridine Intermediates
To overcome the challenges of regioselectivity in direct halogenation, multi-step synthetic routes involving pre-functionalized pyrazolo[1,5-a]pyridine intermediates are often employed. This strategy allows for the sequential introduction of bromine atoms at the desired positions.
One approach involves the synthesis of a pyrazolo[1,5-a]pyrimidine core with existing substituents that can direct subsequent bromination reactions. For example, starting with a pre-functionalized 5-aminopyrazole and a suitable 1,3-dicarbonyl compound can lead to a pyrazolo[1,5-a]pyrimidine with a specific substitution pattern. nih.govnih.gov This pre-functionalized core can then be subjected to bromination, where the existing groups influence the regiochemical outcome of the halogenation.
Another strategy is the synthesis of a di-substituted pyrazolo[1,5-a]pyridine where one or both substituents can be converted to a bromine atom. For instance, a hydroxyl or amino group can be replaced by a bromine atom through diazotization followed by a Sandmeyer-type reaction. While not a direct bromination, this approach offers excellent control over the final substitution pattern.
Cyclization Reactions for Constructing Brominated Pyrazolo[1,5-a]pyridine Scaffolds
An alternative to the direct bromination of a pre-formed pyrazolo[1,5-a]pyridine ring is the construction of the heterocyclic scaffold using brominated precursors.
One-Pot Cyclization Methodologies Incorporating Halogen Atoms
One-pot syntheses are highly efficient as they avoid the isolation and purification of intermediates, saving time and resources. mdpi.com A one-pot methodology has been developed for the synthesis of 3-halopyrazolo[1,5-a]pyrimidines through a three-component reaction of aminopyrazoles, enaminones or chalcones, and sodium halides. nih.govacs.org This approach involves a cascade cyclization followed by oxidative halogenation. nih.govacs.org
The reaction proceeds through the initial formation of the pyrazolo[1,5-a]pyrimidine core via the reaction of an aminopyrazole with an enaminone in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.gov Subsequent in-situ generation of the halogenating species from a sodium halide allows for the direct halogenation of the newly formed ring. nih.gov While this method has been successfully applied for the synthesis of 3-halopyrazolo[1,5-a]pyrimidines, adapting it for the specific synthesis of 3,7-dibromopyrazolo[1,5-a]pyridine would require the use of a 7-brominated aminopyrazole precursor or the development of conditions that favor dibromination at both the 3- and 7-positions.
Microwave-assisted one-pot sequential reactions have also proven to be an efficient strategy for synthesizing substituted pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazines, a related heterocyclic system. mdpi.com This technique could potentially be adapted for the synthesis of this compound.
Condensation Reactions with Brominated Precursors and 1,3-Biselectrophiles
A widely used method for constructing the pyrazolo[1,5-a]pyrimidine core is the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govrsc.org To synthesize this compound, this method can be adapted by using appropriately brominated starting materials.
For example, the condensation of a 3-bromo-5-aminopyrazole with a brominated 1,3-dicarbonyl compound would directly lead to the desired 3,7-dibrominated product. The regioselectivity of the cyclization is often controlled by the nature of the substituents on both the aminopyrazole and the 1,3-biselectrophile. mdpi.com
The reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds has been shown to result in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov This highlights the influence of the 1,3-biselectrophile in directing the cyclization pathway.
A plausible synthetic route could involve the reaction of a 7-brominated aminopyrazole with a brominated 1,3-biselectrophile, such as bromomalondialdehyde or a related synthetic equivalent. The challenge in this approach lies in the synthesis and stability of the required brominated precursors.
Transition-Metal-Catalyzed Approaches in Brominated Pyrazolo[1,5-a]pyridine Synthesis
Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These methods are increasingly being applied to the synthesis of pyrazolo[1,5-a]pyridines and their derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have been effectively used to introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core. rsc.org While these are typically used to form C-C bonds, they can also be adapted for C-Br bond formation. For instance, a di-hydroxy or di-amino pyrazolo[1,5-a]pyridine could be converted to the corresponding di-triflate, which can then undergo a palladium-catalyzed bromination.
Furthermore, transition-metal catalysis can be employed in the cyclization step itself. For example, a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization has been used to synthesize 2-substituted pyrazolo[1,5-a]pyridines. researchgate.net A similar strategy could be envisioned where brominated starting materials are used to construct the 3,7-dibrominated scaffold.
Rhodium(III)-catalyzed annulation has been used in a three-component strategy for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. rsc.org The versatility of this method suggests that with the appropriate choice of brominated starting materials, it could be a viable route to this compound.
The table below summarizes some of the key synthetic approaches discussed:
| Methodology | Description | Advantages | Challenges |
| Direct Dibromination | Treatment of pyrazolo[1,5-a]pyridine with a brominating agent like NBS. | Simple, one-step process. | Poor regioselectivity, formation of multiple products. |
| Hypervalent Iodine-Mediated Bromination | Use of reagents like PIDA with KBr. | Milder conditions, better regioselectivity for C3. | Achieving selective dibromination at C3 and C7 can be difficult. |
| Multi-Step Synthesis | Synthesis of a pre-functionalized pyrazolo[1,5-a]pyridine followed by bromination. | Excellent control over regioselectivity. | Longer synthetic route, may require protecting groups. |
| One-Pot Cyclization/Halogenation | Three-component reaction of aminopyrazoles, enaminones, and a halide source. | High efficiency, avoids intermediate isolation. | Primarily demonstrated for 3-monohalogenation. |
| Condensation with Brominated Precursors | Reaction of a brominated aminopyrazole with a brominated 1,3-biselectrophile. | Direct formation of the desired product. | Availability and stability of brominated starting materials. |
| Transition-Metal-Catalyzed Synthesis | Use of catalysts like palladium or rhodium in cross-coupling or cyclization reactions. | High efficiency, selectivity, and functional group tolerance. | Catalyst cost and sensitivity, optimization of reaction conditions. |
Palladium-Catalyzed Cross-Coupling Reactions for C-Br Bond Formation
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com For derivatives of this compound, these reactions are primarily used to functionalize the C-Br bonds, creating more complex structures. The reactivity of the halogen leaving groups typically follows the order: I > Br > OTf >> Cl. libretexts.org
The Suzuki-Miyaura coupling is a prominent example, reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This has been successfully applied to pyrazolo[1,5-a]pyrimidine cores to introduce new substituents. nih.govrsc.orgrsc.org For instance, a di-chlorinated pyrazolo[1,5-a]pyrimidine can be selectively functionalized, and subsequent Suzuki coupling can introduce aryl or other groups at the halogenated positions. nih.gov The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetallation with the organoboron compound and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orglibretexts.org
Other significant palladium-catalyzed reactions applicable to this scaffold include the Stille coupling (using organotin reagents) and the Sonogashira coupling (using terminal alkynes), which enable the formation of Csp²-Csp² and Csp²-Csp bonds, respectively. libretexts.org These methods have greatly expanded the structural diversity achievable from halogenated pyrazolo[1,5-a]pyridines. rsc.orgrsc.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling on Halogenated Pyridine-like Scaffolds This table presents typical conditions for Suzuki coupling reactions, which can be adapted for the functionalization of this compound.
| Catalyst System | Base | Solvent | Reaction Type | Reference |
| Tetrakis(triphenylphosphine)palladium(0) | 2M aq Na₂CO₃ | DME | Suzuki Coupling | nih.gov |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/Water | Suzuki Coupling | nih.gov |
| Pd(OAc)₂ / P(n-Bu)Ad₂ | Cs₂CO₃ | Toluene | C-H Arylation | nih.gov |
| Pd(OAc)₂ / PPh₃ | TEA | DMF | Heck Coupling | nih.gov |
C-H Bond Activation and Subsequent Halogenation Strategies
Direct C-H bond activation followed by halogenation is an increasingly important strategy for synthesizing halogenated heterocycles, offering a more atom-economical alternative to traditional methods that often require pre-functionalized substrates. scirp.org
One innovative approach for the synthesis of halogenated pyrazolo[1,5-a]pyrimidines involves a one-step cascade cyclization and oxidative halogenation. nih.gov In this method, aminopyrazoles react with enaminones in an aqueous medium. The key reagent combination of a sodium halide (NaX, where X = I, Br, or Cl) and potassium persulfate (K₂S₂O₈) facilitates both the cyclization to form the pyrazolo[1,5-a]pyrimidine core and the subsequent highly regioselective halogenation at the C3 position. nih.gov This direct oxidative halogenation of the pyrazolo[1,5-a]pyrimidine ring system has been demonstrated to be effective. nih.gov
The regioselectivity of C-H functionalization on pyridine (B92270) and related azine rings is heavily influenced by the electronic properties of the ring and its substituents. nih.gov The lone pair on the pyridine nitrogen can cause electronic repulsion with the polarized C-Pd bond during palladation, disfavoring functionalization at adjacent positions (C2/C6). nih.gov Furthermore, electron-withdrawing groups can increase the acidity of specific C-H bonds, directing functionalization to those sites. nih.gov These principles are critical for developing selective C-H halogenation strategies for the pyrazolo[1,5-a]pyridine scaffold.
Table 2: C-H Halogenation of Pyrazolo[1,5-a]pyrimidines This table details a specific method for the direct oxidative halogenation of the pyrazolo[1,5-a]pyrimidine core.
| Halogen Source | Oxidant | Solvent | Key Features | Reference |
| Sodium Halide (NaI, NaBr) | Potassium Persulfate (K₂S₂O₈) | Water | One-step cyclization/halogenation; Highly regioselective; Environmentally benign conditions | nih.gov |
Green Chemistry Considerations in the Synthesis of Brominated Pyrazolo[1,5-a]pyridines
The principles of green chemistry aim to reduce the environmental impact of chemical processes. scirp.org In the synthesis of brominated pyrazolo[1,5-a]pyridines and related compounds, several green approaches have been developed, focusing on alternative solvents, energy sources, and reagents. rsc.orgrsc.org
The use of environmentally benign solvents is a key focus. Water has been successfully employed as a solvent for the oxidative halogenation of pyrazolo[1,5-a]pyrimidines, offering a safe and eco-friendly alternative to traditional volatile organic solvents. nih.gov Polyethylene glycol (PEG-400) has also been utilized as a green reaction medium for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. jocpr.com PEG is advantageous due to its low cost, low toxicity, and biodegradability. jocpr.com
Alternative energy sources are also being used to promote greener syntheses. Microwave-assisted methods have been shown to significantly reduce reaction times, often from hours to minutes, while providing good to excellent yields for pyrazolo[1,5-a]pyrimidine synthesis. byu.edu Similarly, ultrasonic irradiation in aqueous ethanol (B145695) has been reported as a green approach for preparing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu
Table 3: Green Chemistry Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis This table summarizes various green methodologies applicable to the synthesis of the pyrazolo[1,5-a]pyridine core and its derivatives.
| Green Approach | Example | Advantages | Reference |
| Alternative Solvent | Water | Non-toxic, non-flammable, readily available | nih.gov |
| Alternative Solvent | Polyethylene Glycol (PEG-400) | Inexpensive, low toxicity, biodegradable | jocpr.com |
| Alternative Energy | Microwave Irradiation | Drastically reduced reaction times, high yields | byu.edu |
| Alternative Energy | Ultrasonic Irradiation | Energy efficient, often performed at lower temperatures | bme.hu |
| Greener Reagents | N-bromo saccharine / Chitosan catalyst | Reduced hazard profile, potential for catalyst recycling | scirp.org |
Chemical Reactivity and Functionalization of 3,7 Dibromopyrazolo 1,5 a Pyridine
Nucleophilic Substitution Reactions at Bromine-Substituted Positions (C3 and C7)
The bromine atoms at the C3 and C7 positions of the pyrazolo[1,5-a]pyridine (B1195680) core can be displaced by various nucleophiles. The feasibility and rate of these substitution reactions are dictated by the electronic nature of the ring system. In general, pyridine (B92270) and its derivatives are electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogen (the C2, C4, and C6 positions) quimicaorganica.orgscribd.com.
The C7 position of the pyrazolo[1,5-a]pyridine ring is analogous to the C4 position of pyridine, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide at this position, typically under heating. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring quimicaorganica.org. Subsequently, the bromide ion is eliminated to restore aromaticity.
The C3 position, located on the five-membered pyrazole (B372694) ring, generally exhibits different reactivity. Nucleophilic substitution at this position is often less facile compared to the C7 position because the negative charge of the intermediate cannot be as effectively delocalized onto the pyridine nitrogen quimicaorganica.org. However, under specific conditions or with highly reactive nucleophiles, substitution at C3 can also be achieved. For related iodo-substituted pyrazolopyridine carboxylic acids, substitution of the halogen with nucleophiles like amines or thiols has been noted .
Regioselectivity in nucleophilic substitution reactions on 3,7-dibromopyrazolo[1,5-a]pyridine is a critical consideration. Due to the electronic activation conferred by the pyridine nitrogen, the C7-Br bond is generally more susceptible to nucleophilic attack than the C3-Br bond. This inherent electronic preference allows for the selective mono-functionalization at the C7 position by carefully controlling reaction conditions, such as temperature and reaction time. Achieving substitution at the C3 position while leaving the C7-Br intact would likely require a different strategy, possibly involving metal catalysis. As these substitution reactions involve achiral, planar aromatic substrates, the direct products are also achiral, and thus stereoselectivity is not a factor in these pathways.
Metalation and Organometallic Derivatives of this compound
The conversion of carbon-bromine bonds to carbon-metal bonds is a powerful strategy for functionalizing this compound, as the resulting organometallic intermediates exhibit reversed polarity (umpolung) and are highly reactive toward a wide range of electrophiles.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic compound wikipedia.org. This reaction is typically performed at low temperatures using strong organolithium bases (e.g., n-butyllithium or t-butyllithium) or magnesium-based reagents wikipedia.orgnih.gov. The rate of exchange is generally faster for heavier halogens, following the trend I > Br > Cl wikipedia.org.
For this compound, treatment with an organolithium reagent can induce a bromine-lithium exchange, generating a lithiated pyrazolo[1,5-a]pyridine species. The regioselectivity of this exchange can be influenced by factors such as steric hindrance and the presence of directing groups. For instance, in the related case of 3,5-dibromopyridine, metalation with a lithium-magnesium amide base occurs selectively at the C2 position, which is adjacent to the pyridine nitrogen znaturforsch.com. This suggests that the electronic environment of the pyrazolo[1,5-a]pyridine nucleus will play a key role in determining which bromine atom is preferentially exchanged. The resulting organometallic species can be trapped with various electrophiles, such as aldehydes, ketones, carbon dioxide, or amides, to introduce new functional groups znaturforsch.com.
A common protocol involves the use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of LiCl, which can perform a bromine-magnesium exchange under milder conditions than organolithium reagents, thus offering better compatibility with sensitive functional groups nih.govznaturforsch.com.
Once formed, the organometallic derivatives of this compound are valuable intermediates for constructing more complex molecules. The lithiated or magnesiated species act as potent nucleophiles. For example, reaction with an aldehyde would yield a secondary alcohol, while quenching with DMF would install a formyl group (an aldehyde).
This two-step sequence of halogen-metal exchange followed by electrophilic trapping is a cornerstone of modern synthetic chemistry. It allows for the regioselective introduction of carbon, silicon, or other elemental substituents onto the heterocyclic core. By choosing which bromine atom to exchange, chemists can selectively elaborate one part of the molecule while preserving the other bromine for subsequent transformations, such as cross-coupling reactions. This stepwise functionalization is essential for the synthesis of polysubstituted pyrazolo[1,5-a]pyridine derivatives targeted for applications in medicinal chemistry and materials science nih.govresearchgate.net.
Cross-Coupling Reactions Involving Carbon-Bromine Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atoms of this compound are excellent substrates for these transformations.
Reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) can be employed to functionalize the C3 and C7 positions. The Suzuki-Miyaura reaction is particularly common for creating C-C bonds to aryl or heteroaryl groups nih.govrsc.org. In a typical Suzuki reaction, the dibromo-substrate is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base researchgate.net.
The differing electronic and steric environments of the C3 and C7 positions can allow for regioselective cross-coupling. It is often possible to achieve mono-functionalization by carefully selecting the catalyst, ligands, base, and temperature. For example, studies on other dihalogenated heteroaromatics have shown that one position can be significantly more reactive than the other, enabling the isolation of mono-arylated products in high yields researchgate.net. A stepwise approach, where a first cross-coupling is performed selectively at one position, can be followed by a second, different cross-coupling at the remaining bromine, opening a pathway to unsymmetrically substituted 3,7-diarylpyrazolo[1,5-a]pyridines nih.govresearchgate.net.
The table below summarizes typical conditions used for Suzuki-Miyaura cross-coupling on related bromo-substituted heterocyclic systems, which are applicable to this compound.
| Substrate Type | Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Bromo-pyrazolo[1,5-a]pyridine analogue | Pd(OAc)2 | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine | K3PO4 | Toluene | nih.gov |
| Dibromo-chalcogenadiazolo-pyridine | NCP pincer palladacycle | Not Applicable | Cs2CO3 | Dioxane | researchgate.net |
| Chloro-pyrazolo[1,5-a]pyrimidine analogue | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | nih.govresearchgate.net |
These cross-coupling methodologies provide a robust and flexible platform for the synthesis of a vast array of derivatives from this compound, making it a valuable building block for drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling for Advanced Derivatization (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are paramount for forming carbon-carbon bonds and represent a powerful tool for modifying the pyrazolo[1,5-a]pyridine core. researchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. exlibrisgroup.com For this compound, the key challenge and opportunity lie in the regioselective functionalization of the C3 and C7 positions.
While direct studies on this compound are limited, the relative reactivity can be inferred from related dihalogenated aza-heterocyclic systems. In compounds with multiple C-Br bonds, the C-Br bond at the more electron-deficient position is generally more susceptible to oxidative addition to the Pd(0) catalyst. In the pyrazolo[1,5-a]pyridine system, the pyridine ring is more electron-deficient than the pyrazole ring. Consequently, the C7-Br bond is expected to be significantly more reactive than the C3-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective mono-functionalization at the C7 position under carefully controlled conditions, followed by subsequent coupling at the C3 position.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl linkage. researchgate.netnih.gov For this compound, a selective reaction at the C7 position is anticipated. Studies on the related 2,6-dibromopyrazolo[1,5-a]pyrimidine (B13129578) scaffold have shown that Suzuki coupling occurs preferentially at the C6 position (analogous to C7). rsc.org A convenient route to C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones from a 3-bromo precursor has also been demonstrated using a XPhosPdG2/XPhos catalyst system to prevent debromination. researchgate.netnih.gov
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Selectivity | Yield |
|---|---|---|---|---|---|---|
| 4,7-dibromo nih.govnih.govgoogle.comselenadiazolo[3,4-c]pyridine | Arylboronic acid | NCP pincer palladacycle | K₃PO₄ | Dioxane | Mono-arylation at C7 | High nih.gov |
| Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Mono-arylation at C6 | 92% rsc.org |
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, typically using a dual palladium and copper catalytic system. Similar to the Suzuki reaction, the greater reactivity of the C7-Br bond should permit selective mono-alkynylation. This transformation is crucial for introducing rigid, linear linkers into molecular structures. Research on 7-chloro-5-methyl- nih.govnih.govtriazolo[1,5-a]pyrimidine has demonstrated successful Sonogashira couplings at the C7 position.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | - (in DMF) | DMF | 98% |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄/CuI | Et₃N | THF | Good to Excellent |
Heck Coupling: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene. A key step in the synthesis of the drug Axitinib involves a chemoselective Heck reaction on a 3-bromoindazole, highlighting the utility of this reaction on aza-heterocyclic systems. For this compound, a regioselective Heck reaction would likely occur at the C7 position, enabling the introduction of vinyl substituents.
Other Transition Metal Catalyses in C-C and C-Heteroatom Bond Formation
Beyond the classic palladium-catalyzed C-C couplings, other transition metals are instrumental in forging both C-C and C-heteroatom bonds. These methods expand the toolkit for derivatizing the this compound core.
C-N Bond Formation (Buchwald-Hartwig Amination): This palladium-catalyzed reaction is a powerful method for forming C-N bonds between an aryl halide and an amine. It would allow for the introduction of primary or secondary amine functionalities at the C7 and/or C3 positions of the pyrazolo[1,5-a]pyridine scaffold, which is a common motif in pharmacologically active molecules.
Iron-Catalyzed Reactions: Iron catalysts offer a cheaper and more environmentally benign alternative to palladium for certain transformations. For instance, FeBr₃ has been shown to catalyze the functionalization of imidazo[1,2-a]pyridine (B132010) derivatives with aryl aldehydes. nih.gov Such methodologies could potentially be adapted for the functionalization of the pyrazolo[1,5-a]pyridine core.
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the asymmetric reductive Heck reaction of boronic acids with pyridine derivatives to access chiral piperidines, demonstrating their utility in the functionalization of pyridine rings.
Oxidation and Reduction Transformations of the Pyrazolo[1,5-a]pyridine Core with Bromine Substituents
Oxidation: The pyrazolo[1,5-a]pyridine nucleus can undergo oxidative transformations. A particularly relevant reaction is oxidative halogenation. Studies on the parent pyrazolo[1,5-a]pyrimidine (B1248293) scaffold show that electrophilic halogenation (iodination, bromination, chlorination) occurs with high regioselectivity at the C3 position of the electron-rich pyrazole ring. This is often achieved using reagents like N-iodosuccinimide or a combination of a sodium halide (NaX) with an oxidant such as potassium persulfate (K₂S₂O₈). This predictable reactivity highlights the C3 position as a prime site for electrophilic attack.
Reduction: The bromine substituents on the pyrazolo[1,5-a]pyridine core can be removed via reductive dehalogenation. This can be accomplished using various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with hydride reagents. This transformation can be useful for synthesizing mono-bromo-substituted pyrazolo[1,5-a]pyridines from the dibromo starting material or for accessing the unsubstituted parent heterocycle.
Late-Stage Functionalization Strategies for Brominated Pyrazolo[1,5-a]pyridines
Late-stage functionalization (LSF) involves introducing functional groups into a complex molecule at a late step in the synthesis, which is highly valuable for creating molecular diversity in drug discovery programs. The brominated pyrazolo[1,5-a]pyridine core is an excellent substrate for LSF.
Sequential Cross-Coupling: Leveraging the differential reactivity of the C7-Br and C3-Br bonds is a primary LSF strategy. A first cross-coupling reaction can be performed selectively at the more reactive C7 position. The resulting mono-functionalized 3-bromo-7-substituted-pyrazolo[1,5-a]pyridine can then be subjected to a second, different cross-coupling reaction at the C3 position to generate diverse, non-symmetrical 3,7-disubstituted products. google.com
Directed Metalation: Another powerful LSF approach is directed metalation. This involves using a directing group to achieve regioselective deprotonation of a C-H bond, followed by quenching with an electrophile. For the pyrazolo[1,5-a]pyridine scaffold, regioselective metalation has been achieved using specialized bases like Mg- and Zn-TMP (TMP = 2,2,6,6-tetramethylpiperidyl), allowing for functionalization at specific positions that might be inaccessible by other means. nih.gov This strategy could be applied to a mono-substituted pyrazolo[1,5-a]pyridine (obtained from the dibromo-precursor) to introduce a third point of diversity.
Theoretical and Computational Investigations of 3,7 Dibromopyrazolo 1,5 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular properties at the electronic level. These methods are crucial for understanding the geometry, stability, and reactivity of heterocyclic systems.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By approximating the electron density, DFT allows for the calculation of optimized molecular geometries, bond lengths, bond angles, and thermodynamic properties with a high degree of accuracy.
For heterocyclic compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or higher, are employed to determine the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface). researchgate.net In a theoretical study of 3,7-Dibromopyrazolo[1,5-a]pyridine, DFT would be used to calculate key geometric parameters. The planarity of the fused ring system, as indicated by dihedral angles, and the precise lengths of the C-N, C-C, and C-Br bonds would be determined. These calculated parameters can be compared with experimental data from X-ray crystallography, where available, to validate the computational model.
Table 1: Illustrative Geometric Parameters Calculated via DFT for a Related Heterocycle (Note: This data is for a representative pyridine (B92270) derivative to illustrate typical DFT output, not for this compound itself.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-C2 | 1.34 Å |
| Bond Length | C5-C6 | 1.39 Å |
| Bond Angle | C2-N1-C9a | 108.5° |
| Dihedral Angle | C4-C5-C6-C7 | -0.5° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net
The energy of the HOMO is related to the molecule's ionization potential and its ability to be oxidized (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the LUMO energy is related to the electron affinity and the ability to be reduced (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, identifying the most likely sites for electrophilic and nucleophilic attack. For example, in many nitrogen-containing heterocycles, the HOMO is often localized on the pyrazole (B372694) or pyridine ring, while the LUMO distribution highlights potential sites for nucleophilic addition. sci-hub.se
Table 2: Illustrative FMO Energy Data for Pyridine Derivatives from DFT Calculations (Note: This data is from a study on various pyridine derivatives to illustrate the concept and is not specific to this compound.) nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 1 | -6.54 | -1.89 | 4.65 |
| Derivative 2 | -6.87 | -2.11 | 4.76 |
| Derivative 3 | -7.01 | -2.55 | 4.46 |
Spectroscopic Property Prediction and Elucidation
Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for structure confirmation and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. These predictions are crucial for assigning signals in experimental spectra and, importantly, for differentiating between regioisomers.
In the synthesis of substituted pyrazolo[1,5-a]pyridines, multiple isomers can often be formed. For example, bromination could potentially occur at different positions. Comparing the computationally predicted NMR spectra for all possible isomers (e.g., 2,7-dibromo, 3,5-dibromo, etc.) with the experimental spectrum of the product is a definitive way to confirm the exact regiochemistry. Calculations on related pyridine derivatives have shown that predicted chemical shifts for protons and carbons attached to or near the substitution site are highly sensitive to the isomer's structure. nih.gov The accuracy of these predictions can be further improved by considering solvent effects and by performing a Boltzmann averaging of chemical shifts over several low-energy conformers. chemrxiv.org
While mass spectrometry (MS) is an experimental technique, computational chemistry can aid in interpreting the resulting fragmentation patterns. By calculating the bond dissociation energies and the stability of potential fragment ions, a theoretical fragmentation pathway can be proposed. For this compound, MS would be expected to show a characteristic isotopic pattern for two bromine atoms. Computational analysis could help predict the most likely fragmentation pathways, such as the loss of a bromine atom or the cleavage of the pyrazole ring, by determining the relative energies of the resulting cationic fragments.
Molecular Modeling and Intermolecular Interaction Studies
Molecular modeling extends beyond single molecules to explore how they interact with each other in the solid state or with other molecules. Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov This method maps the regions of close contact between adjacent molecules, identifying key interactions such as hydrogen bonds, halogen bonds (C-Br···N or C-Br···π), and π-π stacking interactions. For this compound, such analysis would reveal how the bromine atoms and the aromatic rings participate in organizing the molecules in the solid state, which influences physical properties like melting point and solubility. nih.gov
Hirshfeld Surface Analysis and Non-Covalent Interactions
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This analysis has been applied to various bromo-substituted heterocyclic compounds to understand their crystal packing. nih.govresearchgate.netresearchgate.net For these types of molecules, the dominant interactions are typically H⋯H, H⋯Br/Br⋯H, and C⋯H/H⋯C contacts. nih.govresearchgate.net
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Representative Bromo-Substituted Heterocyclic Compounds
| Interaction Type | 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine (%) | Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate (%) |
| H⋯H | 42.2 | 37.1 |
| H⋯C/C⋯H | 23.1 | 10.6 |
| H⋯Br/Br⋯H | 22.3 | 13.5 |
| O⋯H/H⋯O | - | 31.3 |
Non-Linear Optical (NLO) Properties
Computational methods, such as DFT, are widely used to predict the non-linear optical (NLO) properties of molecules. ripublication.com These properties are crucial for applications in optoelectronics and photonics. ethernet.edu.et The key parameters that determine a molecule's NLO response include the dipole moment, polarizability, and first and second hyperpolarizabilities. ripublication.com
Table 2: Calculated NLO Properties for a Representative Chalcone Derivative
| Property | Value |
| Dipole Moment (Debye) | Varies with method |
| Polarizability (a.u.) | Varies with method |
| First Hyperpolarizability (a.u.) | Varies with method |
| Second Hyperpolarizability (a.u.) | Varies with method |
Note: The values are dependent on the computational method and basis set used. ripublication.com
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. researchgate.neteurasianjournals.com It allows for the study of transition states, reaction intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction pathway. researchgate.net
For the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives, computational studies can help rationalize the observed regioselectivity and reaction outcomes. acs.org For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, DFT calculations can be used to study the electronic structure and reactivity of the starting materials and intermediates, thereby explaining the formation of specific isomers. rsc.org Such computational investigations are invaluable for optimizing reaction conditions and designing new synthetic routes to access functionalized pyrazolo[1,5-a]pyridine derivatives. nih.gov
Advanced Applications and Methodological Utility of 3,7 Dibromopyrazolo 1,5 a Pyridine in Academic Research
Utilization as Key Building Blocks in Multi-Step Organic Synthesis
The true synthetic power of 3,7-dibromopyrazolo[1,5-a]pyridine lies in its role as a foundational building block. The differential reactivity of the C-Br bonds at the 3- and 7-positions can be exploited to introduce a variety of substituents in a controlled, stepwise manner, paving the way for the synthesis of intricate molecular frameworks.
The pyrazolo[1,5-a]pyridine (B1195680) nucleus is a "privileged scaffold" in medicinal chemistry, and the dibromo derivative is an ideal starting point for elaborating this core into more complex polyheterocyclic systems. nih.govmdpi.com The synthesis of such fused systems is a significant area of organic chemistry, often leading to compounds with unique biological activities or material properties.
Researchers have demonstrated the synthesis of new heterocyclic systems, such as dipyrazolo[1,5-a:4',3'-c]pyridines, through multi-component reactions starting from functionalized pyrazoles. beilstein-journals.orgscilit.com Similarly, acylated pyridine (B92270) derivatives, which can be prepared from halogenated precursors, are readily converted into pyrazolo[3,4-b]pyridines. nih.gov The 3,7-dibromo scaffold provides two distinct points for annulation or ring-fusion reactions. For instance, a free-radical cyclization approach has been used to create complex polyheterocycles containing pyrrole (B145914) and pyridine rings from brominated precursors, a strategy that underscores the utility of the C-Br bond in forming new ring systems. beilstein-journals.org
Cross-coupling reactions are a primary tool for this purpose. The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is extensively used to create carbon-carbon bonds under mild conditions and is a key step in the synthesis of complex natural products and organic materials. wikipedia.orgorganic-chemistry.orglibretexts.org Likewise, the Suzuki-Miyaura coupling reaction is one of the most versatile methods for forming C-C bonds between organic halides and boronic acids, finding immense application in drug discovery. researchgate.netnih.gov The presence of two bromine atoms in this compound allows for sequential or one-pot double cross-coupling reactions to build elaborate fused structures.
| Reaction Type | Reagents | Product Type | Significance |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | Arylated Pyrazolo[1,5-a]pyridines | Access to biaryl and heteroaryl structures common in pharmaceuticals. researchgate.netnih.gov |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Alkynylated Pyrazolo[1,5-a]pyridines | Construction of conjugated systems for materials science and complex molecule synthesis. wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Amines, Pd Catalyst | Aminated Pyrazolo[1,5-a]pyridines | Formation of C-N bonds, crucial for many biologically active compounds. |
| Intramolecular Cyclization | Radical Initiators (e.g., AIBN) | Fused Polyheterocyclic Systems | Direct formation of new rings onto the core scaffold. beilstein-journals.org |
The ability to selectively functionalize the 3- and 7-positions makes this compound an exceptional platform for generating diverse chemical libraries for high-throughput screening in drug discovery. By using a sequence of different cross-coupling reactions, a vast chemical space can be explored from a single, common intermediate.
This strategy has been effectively demonstrated with related halogenated scaffolds. For example, a library of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was prepared from a 3-bromo precursor, where Suzuki-Miyaura coupling was used to introduce diversity at the C-3 position. nih.gov In another study, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) served as a key intermediate for a series of PI3Kδ inhibitors, where the C-7 chlorine was selectively substituted first, followed by Suzuki or Buchwald-Hartwig coupling at the C-5 position. nih.gov
A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) hybrids were designed and synthesized as potent anti-tubercular agents, showcasing the scaffold's importance in medicinal chemistry. nih.govnih.gov The discovery of a pyrazolo[1,5-a]pyridine analog of the clinical candidate Q203, achieved through scaffold hopping, further highlights the value of this heterocyclic system in developing new inhibitors targeting critical pathways in pathogens like Mycobacterium tuberculosis. researchgate.net The 3,7-dibromo derivative is an ideal starting material for such library synthesis, allowing for the systematic variation of substituents at two positions to optimize potency, selectivity, and pharmacokinetic properties.
Methodological Contributions to Deuterium and Tritium (B154650) Labeling Strategies
Isotopic labeling is a critical tool in pharmaceutical research, used to study drug metabolism, pharmacokinetics (DMPK), and as a mechanism to improve a drug's metabolic profile (the "deuterium kinetic isotope effect"). rsc.org The bromine atoms of this compound offer unique opportunities for developing specific isotopic labeling methods.
Hydrogen-deuterium (H/D) exchange studies are fundamental for understanding reaction mechanisms and for the synthesis of deuterated compounds. Research has shown that halogen atoms can act as removable directing groups in H/D exchange reactions on heteroaromatic rings. nih.gov For instance, the use of a weak base like potassium carbonate can catalyze H/D exchange with high site-selectivity on brominated pyridines, with deuteration occurring preferentially at the position adjacent to the bromine atom. nih.gov
This principle suggests that the bromine atoms in this compound could direct H/D exchange to the adjacent C-4 and C-6 positions. Furthermore, methods have been developed for the direct synthesis of 7-deutero-pyrazolo[1,5-a]pyridine derivatives via H/D exchange of 1-aminopyridinium salts in basic D₂O, followed by cycloaddition. wikipedia.org These findings indicate that this compound can be a valuable substrate for studies on the regioselectivity of deuteration on this heterocyclic system, with implications for creating specifically labeled compounds for mechanistic or metabolic studies.
| Position | Method | Implication | Supporting Evidence |
| C4 / C6 | Halogen-directed H/D Exchange | Bromine atoms at C3 and C7 can direct deuteration to adjacent positions, enabling site-specific labeling. | Bromide acts as a removable directing group in H/D exchange on heteroarenes. nih.gov |
| C7 | H/D Exchange of Precursors | Synthesis of 7-deuterated derivatives is achievable through methods involving H/D exchange of aminopyridinium precursors. | An efficient synthesis of 7-deuteropyrazolo[1,5-a]pyridine has been developed. wikipedia.org |
Beyond deuterium, the introduction of other isotopes like tritium (³H), fluorine-18 (B77423) (¹⁸F), or nitrogen-13 (B1220869) (¹³N) is crucial for advanced research, including quantitative drug metabolism studies and Positron Emission Tomography (PET) imaging. nih.govnih.gov The C-Br bonds of this compound serve as ideal anchor points for introducing these labels.
Tritium is commonly introduced via catalytic hydrogenolysis of a halogenated precursor. nih.gov Therefore, this compound could be selectively tritiated at either the 3- or 7-position. Similarly, the synthesis of ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine (B1248293) derivatives for tumor imaging has been reported, demonstrating the scaffold's suitability for developing PET radiotracers. nih.gov The Stille coupling or Suzuki coupling reactions on the dibromo-scaffold could be used to introduce moieties carrying ¹⁸F or other positron-emitting isotopes. This positions this compound as a key precursor for the development of novel imaging agents and research probes.
Design and Synthesis of Functional Materials and Probes
The rigid, planar structure and tunable electronic properties of the pyrazolo[1,5-a]pyridine core make it an attractive component for functional organic materials and molecular probes. The 3,7-dibromo derivative provides a platform for creating extended π-conjugated systems through cross-coupling reactions.
For example, Sonogashira coupling reactions are widely employed to synthesize conjugated polymers and nanomaterials. wikipedia.org By reacting this compound with di-alkynes, novel polymers incorporating the pyrazolopyridine unit could be synthesized for applications in organic electronics. Research has already shown that related pyridine-flanked polymers can act as semiconductors in organic thin-film transistors. rsc.org
Furthermore, the scaffold is suitable for creating organometallic complexes with interesting photophysical or catalytic properties. Researchers have synthesized and characterized Rhenium(I) complexes using a 7-(4-bromophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine as a ligand. semanticscholar.orgscite.ai This demonstrates a direct use of a brominated pyrazolo-azine derivative in coordination chemistry. The 3,7-dibromo compound could be used to form bimetallic complexes or metal-organic frameworks (MOFs). The development of such materials from this versatile building block opens avenues for new catalysts, sensors, and luminescent probes.
Applications in Materials Chemistry and Electro-Optic Devices
The pyrazolo[1,5-a]pyrimidine scaffold, a related heterocyclic system, has garnered attention in material science for its significant photophysical properties. nih.gov The introduction of heavy atoms like bromine into such aromatic systems can profoundly influence their electronic and optical characteristics. In the case of this compound, the two bromine atoms can enhance properties relevant to materials chemistry, such as promoting phosphorescence through the heavy-atom effect, which facilitates intersystem crossing from singlet to triplet excited states. This property is highly desirable for applications in Organic Light-Emitting Diodes (OLEDs).
Furthermore, the bromine atoms on this compound serve as key synthetic anchor points. Through metal-catalyzed cross-coupling reactions, various electro-active moieties can be attached at the 3- and 7-positions. This functionalization allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic semiconductors and electro-optic materials. The ability to create a diverse library of derivatives from a single, well-defined precursor makes it a valuable building block for discovering new materials with tailored properties for electronic and photonic devices.
Below is a table detailing the potential modifications and their impact on material properties:
Table 1: Potential Functionalization of this compound for Materials Applications| Position of Substitution | Type of Reaction | Attached Functional Group | Potential Application |
|---|---|---|---|
| 3- and/or 7-position | Suzuki Coupling | Aryl or Heteroaryl Groups | Organic Semiconductors, OLEDs |
| 3- and/or 7-position | Sonogashira Coupling | Alkynyl Groups | Molecular Wires, Nonlinear Optics |
| 3- and/or 7-position | Buchwald-Hartwig Amination | Carbazole or Phenothiazine | Hole-Transport Materials |
| 3- and/or 7-position | Stille Coupling | Thiophene or Fluorene Units | Organic Photovoltaics |
Supramolecular Chemistry and Self-Assembly Investigations
The bromine atoms in this compound are not only reactive sites but also play a crucial role in directing non-covalent interactions, which are the foundation of supramolecular chemistry and crystal engineering. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a Lewis base, is a powerful tool for controlling the self-assembly of molecules in the solid state. researchgate.net
The C-Br bonds in this compound can act as effective halogen bond donors. These can interact with various halogen bond acceptors, such as the nitrogen atoms within the pyrazolo[1,5-a]pyridine core of neighboring molecules or other co-crystallized species. The presence of two bromine atoms offers the potential for creating robust and well-defined one-, two-, or three-dimensional supramolecular networks. researchgate.net The directionality and strength of these halogen bonds can be systematically studied to understand and predict the crystal packing of these and related molecules. Such investigations are fundamental to designing crystalline materials with specific properties, including porosity, conductivity, and optical behavior.
Table 2: Potential Halogen Bonding Interactions in this compound Assemblies
| Halogen Bond Donor | Halogen Bond Acceptor (Example) | Resulting Supramolecular Motif |
|---|---|---|
| Br at C3 | Pyridine Nitrogen (intermolecular) | Linear Chains |
| Br at C7 | Pyrazole (B372694) Nitrogen (intermolecular) | Zig-zag Chains |
| Br at C3 and C7 | Dipyridyl Co-former | 2D Network |
| Br at C3 or C7 | Carbonyl Oxygen (e.g., from a solvent) | Co-crystal Assembly |
Development of Novel Synthetic Reagents and Catalytic Systems
In synthetic organic chemistry, poly-halogenated heterocyclic compounds are exceptionally valuable as building blocks. This compound is a prime example of such a versatile reagent. The differential reactivity of the bromine atoms at the 3- and 7-positions can potentially be exploited to achieve selective, sequential functionalization. This allows for the controlled and stepwise construction of highly complex and uniquely substituted pyrazolo[1,5-a]pyridine derivatives that would be difficult to access through other synthetic routes. nih.gov
This dibrominated scaffold is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. rsc.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space. For instance, one bromine atom could be selectively replaced via a Suzuki coupling, followed by a Sonogashira coupling at the second position, yielding a multifunctional product. This methodological utility makes this compound a powerful tool for generating libraries of compounds for drug discovery and materials science research. nih.gov While not a catalyst itself, its derivatives, bearing appropriate ligands, could be explored for catalytic activity. Moreover, elemental bromine has been shown to act as a Lewis acid catalyst in certain reactions, highlighting the diverse chemical roles of this halogen. researchgate.net
Table 3: Synthetic Utility of this compound as a Building Block
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd catalyst | 3,7-Diaryl-pyrazolo[1,5-a]pyridines |
| Heck Coupling | Alkenes, Pd catalyst | 3,7-Dialkenyl-pyrazolo[1,5-a]pyridines |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | 3,7-Dialkynyl-pyrazolo[1,5-a]pyridines |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | 3,7-Diamino-pyrazolo[1,5-a]pyridines |
| Stille Coupling | Organostannanes, Pd catalyst | Variously substituted pyrazolo[1,5-a]pyridines |
| Cyanation | Metal Cyanides, Pd catalyst | 3,7-Dicyano-pyrazolo[1,5-a]pyridines |
Structural Probes for Mechanistic Organic Chemistry Studies
Fluorescent and spectroscopic probes are indispensable tools for elucidating reaction mechanisms and studying biological processes in real-time. nih.govrsc.org While this compound is not intrinsically fluorescent, its chemical structure makes it an excellent precursor for the development of tailored structural probes.
The two bromine atoms can be replaced with fluorophores or other reporter groups through the cross-coupling reactions mentioned previously. For example, one bromine could be substituted with a solvatochromic dye whose emission spectrum is sensitive to the local environment, creating a probe for solvent polarity. The other bromine could be replaced with a reactive group that binds to a specific analyte, allowing the probe to report on a particular chemical transformation. researchgate.net
Furthermore, the introduction of fluorine atoms into molecules is an advanced strategy for creating probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study structure and function without the interference of background signals present in ¹H NMR. acs.org this compound could be converted into a 3,7-difluoro or a 3-bromo-7-fluoro derivative, which could then be incorporated into larger systems. Changes in the ¹⁹F NMR chemical shift would provide precise information about conformational changes or binding events, offering a powerful method for mechanistic investigations in organic and biological chemistry.
Challenges and Future Research Directions in 3,7 Dibromopyrazolo 1,5 a Pyridine Chemistry
Development of Highly Efficient, Sustainable, and Scalable Synthetic Routes
A significant challenge in the widespread utilization of 3,7-Dibromopyrazolo[1,5-a]pyridine lies in the development of synthetic routes that are not only high-yielding but also environmentally benign and economically viable for large-scale production. While methods for the synthesis of halogenated pyrazolo[1,5-a]pyrimidines have been reported, direct and scalable syntheses of the 3,7-dibromo-pyrazolo[1,5-a]pyridine core are less common. researchgate.net
Future research in this area should focus on:
One-Pot and Multicomponent Reactions: Designing convergent synthetic strategies, such as one-pot or multicomponent reactions, can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. nih.govnih.gov The development of such protocols, potentially starting from readily available pyridinium (B92312) ylides and brominated building blocks, would be a major advancement. rsc.orgorganic-chemistry.org
Green Chemistry Approaches: The exploration of greener reaction conditions is paramount. This includes the use of less toxic solvents, or even solvent-free reactions, and the development of catalytic systems that can be recycled and reused. nih.govnih.gov Microwave-assisted synthesis has shown promise in accelerating the formation of pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds and could be adapted for the synthesis of their dibrominated pyridine (B92270) analogues. nih.gov
Scalability and Process Safety: A reproducible and scalable method is crucial for the transition from laboratory-scale synthesis to industrial production. researchgate.net This involves a thorough investigation of reaction parameters, purification methods, and safety assessments to ensure a robust and safe process.
Exploration of Unprecedented Reactivity Patterns and Selective Functionalization Strategies
The presence of two bromine atoms at electronically distinct positions (C3 and C7) on the pyrazolo[1,5-a]pyridine (B1195680) ring presents both a challenge and an opportunity for selective functionalization. Achieving regioselective modification is key to unlocking the full potential of this scaffold.
Key areas for future investigation include:
Orthogonal Functionalization: Developing strategies to selectively react one bromine atom while leaving the other intact is a primary objective. This could be achieved by exploiting the differential reactivity of the C3 and C7 positions towards various reagents or by employing protecting group strategies. Research into regioselective halogenation of pyrazolo[1,5-a]pyrimidines provides a foundation for this work. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netyoutube.comrsc.org A systematic study of these reactions on this compound would enable the introduction of a wide range of functional groups, including aryl, alkynyl, and amino moieties. nih.gov The development of pyridine-pyridine cross-coupling reactions could also lead to novel bipyridyl structures. nih.gov
Novel C-H Functionalization: While the bromine atoms provide convenient handles for functionalization, direct C-H activation at other positions on the ring could open up new avenues for derivatization.
Advanced Spectroscopic Characterization Techniques for Complex Derivatives
As more complex derivatives of this compound are synthesized, their unambiguous structural elucidation will become increasingly important. While standard techniques like NMR and mass spectrometry are indispensable, more advanced methods may be required for challenging cases.
Future efforts should incorporate:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for definitively assigning the regiochemistry of substitution on the pyrazolo[1,5-a]pyridine core.
X-ray Crystallography: Single-crystal X-ray diffraction provides unequivocal proof of structure and offers valuable insights into the solid-state packing and intermolecular interactions of these compounds. acs.org
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel derivatives.
Deeper Theoretical Understanding of Structure-Reactivity Relationships and Excited States
Computational chemistry can play a vital role in guiding the rational design of new synthetic strategies and predicting the properties of novel this compound derivatives.
Future research should leverage theoretical methods to:
Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of different reaction pathways.
Elucidate Excited-State Properties: Time-dependent DFT (TD-DFT) calculations can provide insights into the absorption and emission properties of fluorescent derivatives, aiding in the design of new materials for optoelectronic applications. nih.govrsc.org Understanding the nature of excited states is crucial for developing efficient fluorophores. nih.gov
Correlate Structure with Biological Activity: For derivatives with potential biological applications, molecular docking and quantitative structure-activity relationship (QSAR) studies can help to understand how structural modifications influence binding to biological targets. nih.gov
Expansion of Non-Biological Applications in Materials Science and Catalysis
While pyrazolo[1,5-a]pyridine and its derivatives have been extensively explored for their biological activities, their potential in materials science and catalysis remains relatively untapped. nih.govmdpi.com The unique electronic properties and the ability to introduce diverse functionalities make the 3,7-disubstituted pyrazolo[1,5-a]pyridine scaffold a promising platform for non-biological applications.
Future research directions include:
Organic Light-Emitting Diodes (OLEDs) and Fluorophores: The pyrazolo[1,5-a]pyrimidine core has been shown to be a promising scaffold for fluorescent materials. rsc.org By strategically functionalizing the 3- and 7-positions of the pyrazolo[1,5-a]pyridine ring with electron-donating and electron-withdrawing groups, it may be possible to tune the photophysical properties and develop novel emitters for OLEDs and fluorescent probes. nih.gov
Ligand Design for Catalysis: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system can act as coordination sites for metal ions. The synthesis of chiral and achiral ligands based on the 3,7-disubstituted scaffold could lead to the development of new catalysts for a variety of organic transformations. nih.gov Protic pyrazole (B372694) complexes have already shown promise in catalysis. nih.gov
Functional Materials: The ability to introduce various functional groups through cross-coupling reactions opens the door to the creation of new materials with tailored properties, such as liquid crystals, polymers, and porous organic frameworks.
Q & A
Q. What are the standard synthetic routes for 3,7-dibromopyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of brominated pyrazole precursors with dihydropyridine derivatives. For example, cyclization of 3-bromo-1H-pyrazole with 1,4-dihydropyridine derivatives in solvents like DMF or THF, using bases such as NaH or K₂CO₃ . Reaction temperature (80–120°C) and solvent polarity critically affect regioselectivity and yield. Lower-polarity solvents (e.g., THF) favor bromine retention at position 7, while DMF may lead to unintended substitutions .
Q. How is this compound characterized structurally?
Key techniques include:
- NMR : H and C NMR identify substituent positions. For instance, the C-3 bromine atom causes deshielding of adjacent protons (δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H] at m/z 276.92 for C₆H₃Br₂N₃) .
- X-ray Crystallography : Resolves halogen bonding patterns, as seen in related pyrazolo[1,5-a]pyrimidines .
Q. What are the common reactivity patterns of this compound?
The bromine atoms at C-3 and C-7 undergo nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (Suzuki, Stille). Position 3 is more reactive due to steric accessibility, while C-7 requires harsher conditions (e.g., Pd(OAc)₂ catalysis at 100°C) . Oxidation with H₂O₂ yields N-oxide derivatives, altering electronic properties for medicinal applications .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization be addressed?
Regioselectivity in C-3 vs. C-7 substitution is controlled by:
- Protecting Groups : Selective protection of C-7 bromine using silylating agents (e.g., TMSCl) allows functionalization at C-3 first .
- Catalytic Systems : Pd-PEPPSI catalysts enhance C-7 coupling efficiency in Suzuki reactions, achieving >90% selectivity . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals, guiding experimental design .
Q. What contradictions exist in reported synthetic yields, and how are they resolved?
Discrepancies in yields (40–85%) arise from:
- Solvent Purity : Trace water in DMF hydrolyzes intermediates, reducing yields. Anhydrous conditions with molecular sieves improve consistency .
- Catalyst Deactivation : Pd catalysts degrade in Br-rich environments. Adding phosphine ligands (e.g., XPhos) stabilizes the catalyst, improving reproducibility .
Q. How do steric and electronic effects of substituents impact biological activity?
Comparative studies with analogs (e.g., 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine) show:
- Steric Effects : Bulky groups at C-3 reduce kinase inhibition (IC₅₀ increases from 12 nM to 450 nM) .
- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) at C-7 enhance antibacterial activity (MIC 2 µg/mL vs. 8 µg/mL for Br) . Structure-activity relationship (SAR) tables are essential for optimizing pharmacophores .
Methodological Guidance
Q. What strategies optimize reaction scalability for gram-scale synthesis?
- Flow Chemistry : Continuous flow systems reduce reaction times (from 24h to 2h) and improve heat management for exothermic cyclization steps .
- Green Solvents : Ethanol/water mixtures (7:3 v/v) replace DMF, reducing environmental impact without compromising yield (75% vs. 78%) .
Q. How are computational tools applied to predict reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
